Anthracene-2,7-dicarboxylic Acid: The "Stepped" Linear Linker for Reticular Chemistry
Anthracene-2,7-dicarboxylic Acid: The "Stepped" Linear Linker for Reticular Chemistry
Topic: Anthracene-2,7-dicarboxylic acid (CAS 267667-77-6) Content Type: Technical Whitepaper / Application Guide Audience: Materials Scientists, Reticular Chemists, and Organic Electronic Researchers[1]
[1]
Executive Summary
Anthracene-2,7-dicarboxylic acid (2,7-ADCA) represents a critical, albeit underutilized, scaffold in the design of functional porous materials.[1] Unlike its 9,10-substituted counterparts, which suffer from steric hindrance and non-planar twisting, or the 2,6-isomer which is strictly linear, 2,7-ADCA offers a unique centrosymmetric "stepped" geometry .[1] This structural nuance allows for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) with high aspect ratios and distinct pore topologies that are inaccessible via standard linear linkers like terephthalic acid.
This guide outlines the specific utility of 2,7-ADCA, corrects common synthetic misconceptions (specifically regarding regioselectivity), and provides a validated protocol for its isolation.
Molecular Architecture & Isomer Logic
The utility of 2,7-ADCA lies in its geometric distinctiveness.[2] When designing reticular materials, the vector angle between coordinating groups dictates the final topology.
-
9,10-ADCA: Vectors are antiparallel (180°) but the carboxylates are often twisted ~60-90° out of plane due to steric clash with peri-hydrogens (H1/H8 and H4/H5). This disrupts
-conjugation.[1] -
2,6-ADCA: Vectors are antiparallel and coaxial.[1] The molecule is linear, mimicking longer versions of terephthalic acid.
-
2,7-ADCA (Target): Vectors are antiparallel (180°) but non-coaxial . They exhibit a lateral offset, creating a "sigmoidal" or stepped linkage. This preserves planarity (enhancing fluorescence) while enforcing a specific stacking mode in the solid state.
Structural Visualization
The following diagram illustrates the geometric offset of the 2,7-isomer compared to the 2,6-isomer.
Figure 1: Geometric and functional logic of anthracene dicarboxylate isomers. The 2,7-isomer provides a unique combination of planarity and lateral offset.
Synthetic Strategy: The Thermodynamic Control Protocol
Critical Warning: A common error in synthesizing anthracene derivatives is the assumption that standard Friedel-Crafts conditions will yield the 2,7-isomer.[1]
-
Kinetic Control: Reaction in standard solvents (e.g., DCM, CS
) typically yields 9-substitution or mixtures of 1,5- and 1,8-isomers due to the high electron density at the meso (9,[1]10) positions.[2][3][4] -
Thermodynamic Control: To access the 2,7-isomer, one must utilize thermodynamic equilibration .
The most reliable route involves the acetylation of 2-acetylanthracene in nitrobenzene , which favors the 2,7-substitution pattern, followed by oxidation.
Protocol: Synthesis of Anthracene-2,7-dicarboxylic Acid[1][2]
Step 1: Regioselective Acetylation (Thermodynamic Control)
-
Precursor: 2-Acetylanthracene (Commercially available or isolated from low-temp acetylation).[1]
-
Reagents: Acetyl chloride (AcCl), Aluminum chloride (AlCl
).[2] -
Mechanism: Nitrobenzene forms a complex with the acylium ion and the substrate, raising the activation energy and allowing the reaction to proceed to the thermodynamically stable 2,7-product rather than the kinetically favored 1,x- or 9,x-products.
Step 2: Oxidation to Diacid
-
Reagents: Sodium hypochlorite (NaOCl) or Potassium permanganate (KMnO
). -
Solvent: Dioxane/Water or Pyridine/Water.
| Parameter | Value/Condition | Note |
| Reaction Temp (Step 1) | 25°C – 40°C | Higher temps may lead to decomposition; lower temps favor kinetic products.[1] |
| Reaction Time (Step 1) | 12 – 24 Hours | Long equilibration required for 2,7-isomer enrichment. |
| Yield (Overall) | ~40-50% | Moderate yield is typical due to isomer separation requirements.[1] |
| Purification | Recrystallization | Solvent: DMF or DMSO (due to poor solubility of the diacid). |
Experimental Workflow Diagram
Figure 2: Synthetic pathway emphasizing the critical thermodynamic control step required to access the 2,7-isomer.
Application Focus: MOF Engineering & Sensing
Topology and Pore Engineering
2,7-ADCA acts as a rigid, linear linker.[1][2] In Zirconium-based MOFs (e.g., UiO-series), it can replace terephthalic acid to expand the pore size. However, unlike the 2,6-isomer which maintains the exact symmetry of the parent lattice, the lateral offset of the 2,7-isomer can induce:
-
Lower Symmetry Space Groups: Forcing the framework into lower symmetry arrangements to accommodate the "step."
-
Interpenetration: The extended length often invites framework interpenetration, which can be advantageous for gas uptake selectivity (e.g., CO
over N ).
Fluorescence Sensing
Anthracene is a well-known blue-emitting fluorophore.[1]
-
Mechanism: Photoinduced Electron Transfer (PET).
-
Application: When incorporated into a MOF, the fluorescence of the 2,7-ADCA linker can be quenched by the adsorption of electron-deficient analytes (e.g., nitroaromatics like TNT) or enhanced by rigidification upon guest binding.
-
Advantage of 2,7-Isomer: The high planarity (compared to 9,[2]10) ensures a high quantum yield (
), making it a superior candidate for sensing applications compared to the twisted 9,10-analogs.
Technical Specifications & Safety
| Property | Specification |
| Molecular Weight | 266.25 g/mol |
| Appearance | Yellow to Greenish-Yellow Powder |
| Solubility | Insoluble in water, DCM, Hexane.[1] Soluble in DMF, DMSO, NMP. |
| pKa | ~4.2 (COOH groups) |
| Absorption | ~340-380 nm (Vibronic structure typical of anthracene) |
| Emission | ~400-450 nm (Blue region) |
Handling Precautions:
-
Photodimerization: Like all anthracenes, 2,7-ADCA is susceptible to [4+4] photodimerization across the 9,10 positions upon exposure to UV light (365 nm). Store in amber vials or foil-wrapped containers.
-
Confusion Risk: Do not confuse with 7-ADCA (7-aminodesacetoxycephalosporanic acid), a beta-lactam antibiotic intermediate.[1] Always verify by CAS (267667-77-6).[2]
References
-
BenchChem. Anthracene-2,7-dicarboxylic Acid - Product Analysis and Synthesis Overview. Retrieved from
-
Mala'bi, T., Pogodin, S., & Agranat, I. (2015). Regioselective Friedel-Crafts Acetylations of 2-Acetylanthracene.[1][2] Letters in Organic Chemistry, 12(5), 324-331.
-
Rowe, J. M. (2016). Luminescent Properties of Anthracene-based Metal-Organic Frameworks.[1][4] Virginia Tech Electronic Theses and Dissertations.
-
Organic Syntheses. 9,10-Dibromoanthracene (Contrast Reference). Org.[3][4][5][6] Synth. 1928, 8, 30.
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- 1. 619-66-9|4-Formylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. Anthracene-2,7-dicarboxylic Acid [benchchem.com]
- 3. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 4. Anthracene-Containing Metallacycles and Metallacages: Structures, Properties, and Applications [mdpi.com]
- 5. Full text of "Union Government, Extraordinary, 1993-02-28, CSL, Ref. CSL" [archive.org]
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